H-D-Thr-OtBu.HCl
Description
Properties
Molecular Formula |
C8H18ClNO3 |
|---|---|
Molecular Weight |
211.68 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H,10,11);1H/t5-,6-;/m1./s1 |
InChI Key |
NUEWYDWCHHHZIB-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Thr-OtBu.HCl typically involves the esterification of L-threonine with tert-butyl alcohol, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally require an appropriate solvent and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
H-D-Thr-OtBu.HCl undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield L-threonine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Deprotection: The tert-butyl group can be selectively removed using reagents like trifluoroacetic acid (TFA) or hydrogen chloride in dioxane.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Substitution: Requires nucleophiles and appropriate solvents, often conducted at room temperature or slightly elevated temperatures.
Deprotection: Achieved using TFA or HCl in dioxane, usually at room temperature for a specified duration.
Major Products Formed
Hydrolysis: Produces L-threonine.
Substitution: Yields various substituted threonine derivatives.
Deprotection: Results in the free amino acid L-threonine.
Scientific Research Applications
H-D-Thr-OtBu.HCl has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Research: Utilized in the study of protein structure and function, as well as in the synthesis of modified peptides for biological assays.
Industrial Applications: Applied in the production of food additives and nutritional supplements, leveraging its role as a protected amino acid
Mechanism of Action
The mechanism of action of H-D-Thr-OtBu.HCl primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the threonine side chain from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be selectively removed to yield the desired peptide or protein. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DCM) due to its ionic hydrochloride salt form .
- Stability : Stable under standard storage conditions but incompatible with strong oxidizing agents .
Comparison with Structurally Similar Compounds
H-D-Ser(tBu)-OtBu·HCl
- Structure : Serine analog with tert-butyl protection on the hydroxyl group and a tert-butyl ester on the carboxyl group.
- Molecular Formula: C₁₂H₂₄ClNO₃ (estimated).
- Key Differences :
| Parameter | H-D-Thr-OtBu·HCl | H-D-Ser(tBu)-OtBu·HCl |
|---|---|---|
| Side Chain | -CH(CH₃)OH (protected) | -CH₂OH (protected) |
| Molecular Weight | 225.7 g/mol | ~265.8 g/mol (est.) |
| Steric Hindrance | Higher | Lower |
| Solubility in DMF | High | Higher (due to dual tBu) |
H-Glu(OtBu)-OtBu·HCl
- Structure : Glutamic acid derivative with tert-butyl esters on both the side chain and α-carboxyl groups.
- Molecular Formula: C₁₃H₂₆ClNO₄ (CAS 32677-01-3) .
- Key Differences :
| Parameter | H-D-Thr-OtBu·HCl | H-Glu(OtBu)-OtBu·HCl |
|---|---|---|
| Side Chain | -CH(CH₃)OH (tBu) | -CH₂CH₂COOtBu |
| Molecular Weight | 225.7 g/mol | 295.8 g/mol |
| Protection Groups | Single tBu | Dual tBu |
| Cleavage Conditions | Mild acid (TFA) | Requires stronger acid |
H-D-Lys(Boc)-OtBu·HCl
- Structure: Lysine derivative with Boc (tert-butyloxycarbonyl) on the ε-amino group and tert-butyl ester on the carboxyl.
- Molecular Formula : C₁₅H₃₁ClN₂O₄ (CAS 201007-86-5) .
- Key Differences: Protection Strategy: Boc group is base-labile, requiring different deprotection conditions (e.g., piperidine) compared to acid-labile tBu. Hazard Profile: Higher toxicity (H302, H315 warnings) compared to non-hazardous H-D-Thr-OtBu·HCl .
| Parameter | H-D-Thr-OtBu·HCl | H-D-Lys(Boc)-OtBu·HCl |
|---|---|---|
| Side Chain | -CH(CH₃)OH (tBu) | -(CH₂)₄NHBoc |
| Molecular Weight | 225.7 g/mol | 338.87 g/mol |
| Deprotection Reagent | TFA | TFA (tBu) + Piperidine (Boc) |
| Toxicity | Non-hazardous | Hazardous (oral toxicity) |
H-D-Phe-OtBu·HCl
- Structure : Phenylalanine analog with a tert-butyl ester on the carboxyl group.
- Molecular Formula: C₁₃H₁₉NO₂·HCl (CAS 3403-25-6) .
- Key Differences :
| Parameter | H-D-Thr-OtBu·HCl | H-D-Phe-OtBu·HCl |
|---|---|---|
| Side Chain | -CH(CH₃)OH (tBu) | -CH₂C₆H₅ |
| Molecular Weight | 225.7 g/mol | 257.8 g/mol |
| LogP (Predicted) | ~1.2 | ~2.8 |
| Solubility in Water | Low | Very low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
